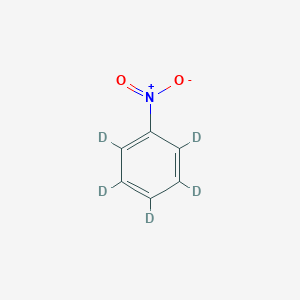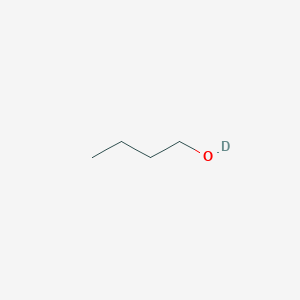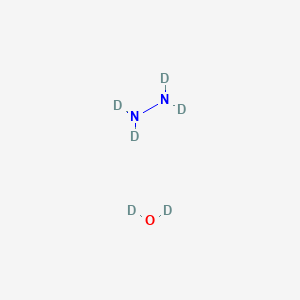
Tetrakis(dietilamino)zirconio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrakis(diethylamino)zirconium is an organometallic compound with the chemical formula C₁₆H₄₀N₄Zr. It is commonly used as a precursor in the deposition of zirconium-containing thin films, particularly in the semiconductor industry. This compound is known for its high volatility and reactivity, making it suitable for various chemical vapor deposition (CVD) processes .
Aplicaciones Científicas De Investigación
Tetrakis(diethylamino)zirconium has numerous applications in scientific research and industry:
Chemistry: It is used as a precursor for the synthesis of various zirconium-containing compounds and materials.
Biology and Medicine: While its direct applications in biology and medicine are limited, its derivatives and related compounds are explored for potential biomedical applications.
Industry: It is extensively used in the semiconductor industry for the deposition of zirconium nitride (ZrN) and zirconium dioxide (ZrO₂) thin films.
Mecanismo De Acción
Target of Action
Tetrakis(diethylamino)zirconium (TDZ) is primarily used as a precursor for the deposition of zirconium-based thin films . These films find applications in various fields, including microelectronics and gas sensors . TDZ is also used in the synthesis of zirconium complexes, which act as catalytic precursors for organic chemical reactions .
Mode of Action
The mode of action of TDZ involves its interaction with β-ketoimines . This interaction leads to an amine substitution reaction, yielding novel monomeric heteroleptic mixed amido-ketoiminato complexes . The type of complex formed depends on the ratio of the ligand to zirconium .
Biochemical Pathways
The biochemical pathways affected by TDZ primarily involve the deposition of zirconium oxide (ZrO2) thin films . The low decomposition temperature facilitated by the stepwise elimination of the ketominate ligand from the complex and the stability of the complexes obtained in air as well as in solution makes them highly suitable for solution-based processing of ZrO2 thin films .
Result of Action
The primary result of TDZ’s action is the formation of high-quality ZrO2 films . These films are characterized by their structure, morphology, composition, and optical properties . They exhibit an optical transmittance above 90%, indicating their potential for use in various applications .
Action Environment
The action of TDZ is influenced by environmental factors such as temperature and air exposure . The stability of the complexes obtained in air and the low decomposition temperature of the compound make it suitable for use in various environments . It’s important to handle tdz with care due to its reactivity and potential for causing irritation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tetrakis(diethylamino)zirconium can be synthesized through the reaction of zirconium tetrachloride with diethylamine. The reaction typically occurs in an inert atmosphere to prevent contamination and involves the following steps:
- Dissolving zirconium tetrachloride in an organic solvent such as toluene.
- Adding diethylamine to the solution while maintaining a low temperature to control the reaction rate.
- Allowing the reaction to proceed, resulting in the formation of tetrakis(diethylamino)zirconium and ammonium chloride as a byproduct .
Industrial Production Methods
In industrial settings, the production of tetrakis(diethylamino)zirconium often involves large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of impurities and byproducts. The final product is typically purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
Tetrakis(diethylamino)zirconium undergoes various chemical reactions, including:
Substitution Reactions: It can react with different ligands, leading to the formation of new zirconium complexes.
Oxidation Reactions: It can be oxidized to form zirconium dioxide (ZrO₂) under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include β-ketoimines and other amines.
Oxidation Reactions: Oxidizing agents such as oxygen or ozone can be used, often at elevated temperatures to facilitate the reaction.
Major Products Formed
Substitution Reactions: The major products are new zirconium complexes with different ligands.
Oxidation Reactions: The primary product is zirconium dioxide (ZrO₂), which is widely used in various industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Tetrakis(dimethylamino)zirconium: Similar in structure but with dimethylamino groups instead of diethylamino groups.
Zirconium tetrachloride: A simpler zirconium compound used in various chemical reactions and as a precursor for other zirconium compounds.
Uniqueness
Tetrakis(diethylamino)zirconium is unique due to its high volatility and reactivity, making it particularly suitable for CVD processes. Its ability to form stable complexes with various ligands also makes it versatile for different chemical applications .
Propiedades
Número CAS |
13801-49-5 |
|---|---|
Fórmula molecular |
C16H40N4Zr |
Peso molecular |
379.74 g/mol |
Nombre IUPAC |
diethylazanide;zirconium(4+) |
InChI |
InChI=1S/4C4H10N.Zr/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4 |
Clave InChI |
GOVWJRDDHRBJRW-UHFFFAOYSA-N |
SMILES |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Zr+4] |
SMILES canónico |
CC[N-]CC.CC[N-]CC.CC[N-]CC.CC[N-]CC.[Zr+4] |
Pictogramas |
Flammable; Corrosive; Irritant |
Sinónimos |
N-Ethylethanamine Zirconium(4+) Salt (4:1); Diethylamine Zirconium(4+) Salt; N-Ethylethanamine Zirconium(4+) Salt; Tetrakis(diethylamino)-Zirconium; Tetrakis(diethylamido)zirconium; Tetrakis(diethylaminato)zirconium; Tetrakis(diethylamino)zirconium; |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,3-Dihydro-1-(3-hydroxypropyl)-5-[(2R)-2-[[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl]amino]propyl]-1H-indole-7-carbonitrile](/img/structure/B32949.png)
![2-[3-[Bis(2-chloroethyl)amino]propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B32951.png)
